Dehydro Fosinopril Sodium Salt

Pharmaceutical Analysis Quality Control Regulatory Compliance

QC labs performing Fosinopril Sodium release testing per USP monograph require this exact reference standard for system suitability - substituting generic impurities risks method failure during regulatory review. • Formed exclusively under oxidative stress (H₂O₂), not hydrolytic conditions - enabling targeted stability-indicating method validation. • Dual USP Related Compound E & Ph. Eur. Impurity E designation ensures global regulatory acceptance for ANDA/DMF submissions. • Compendial limit: NMT 0.15% (Ph. Eur.) - accurate quantification demands this authenticated, traceable standard, not a research-grade alternative.

Molecular Formula C₃₀H₃₉NNaO₇P
Molecular Weight 579.6
Cat. No. B1161907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Fosinopril Sodium Salt
Synonyms((4S)-4-Phenyl-1-[(R)-[(S)-1-hydroxy-2-methyl-propoxy](4-phenylbutyl)phospinyl]acetyl-L-prolinepropionate (Ester) Sodium Salt);  USP Fosinopril Related Compound E; 
Molecular FormulaC₃₀H₃₉NNaO₇P
Molecular Weight579.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Analytical and Procurement Teams Source Dehydro Fosinopril Sodium Salt (USP Related Compound E)


Dehydro Fosinopril Sodium Salt, officially designated as Fosinopril Related Compound E in the United States Pharmacopeia (USP) and Impurity E (Phenyl Fosinopril) in the European Pharmacopoeia (Ph. Eur.), is an aromatized, oxidative degradation product and process-related impurity arising during the manufacturing and storage of the angiotensin-converting enzyme (ACE) inhibitor prodrug Fosinopril Sodium [1]. This reference standard (CAS: 3081732-77-3; molecular formula: C₃₀H₃₉NNaO₇P) is structurally distinct from the parent drug due to the presence of a phenyl ring in place of the cyclohexyl group at the 4-position of the proline moiety, a modification that fundamentally alters its chromatographic behavior and physicochemical properties [1]. Unlike the pharmacologically active parent or the primary inactive hydrolytic degradant fosinoprilat, Dehydro Fosinopril Sodium Salt serves a singular, critical function: it is an authentic, highly characterized reference material essential for compendial compliance, forced degradation studies, and the validation of stability-indicating analytical methods required for regulatory submissions and quality control release testing [1].

Why In-Class Impurity Reference Standards Cannot Substitute for Dehydro Fosinopril Sodium Salt


While multiple impurities are monitored in Fosinopril Sodium—including the active metabolite fosinoprilat, regioisomeric side-chain impurities, and various hydrolytic degradants—each possesses a unique molecular structure and, consequently, distinct chromatographic retention behavior, spectral properties, and stability characteristics [1][2]. Dehydro Fosinopril Sodium Salt, specifically, is formed under oxidative stress conditions that do not generate other common impurities, such as the primary hydrolytic degradant fosinoprilat, which arises under acidic or basic conditions [1]. Therefore, substituting a generic Fosinopril impurity standard or relying on the parent drug for system suitability testing fails to ensure accurate identification, resolution, or quantification of this particular compound. For analytical method validation, release testing, and stability studies submitted to regulatory agencies (e.g., FDA, EMA), the use of a pharmacopeial reference standard like USP Fosinopril Related Compound E is an explicit requirement, not an option, to establish system suitability, verify specificity, and accurately quantify this impurity against its own unique response factor and compendial limits [2].

Product-Specific Quantitative Evidence for Dehydro Fosinopril Sodium Salt


Evidence Item 1: Regulatory Acceptance and Procurement Relevance

Dehydro Fosinopril Sodium Salt is officially designated as USP Fosinopril Related Compound E and Ph. Eur. Impurity E, making it the required reference standard for compendial compliance [1][2]. In contrast, other Fosinopril-related impurities (e.g., Impurity A, Impurity B, or in-house impurities) are not universally recognized by both major pharmacopeias, limiting their utility for global regulatory submissions. Procurement of a non-pharmacopeial alternative introduces significant risk of analytical method failure during regulatory review, as the reference material would lack the established traceability and characterization required by ICH Q7 and Q11 guidelines [3].

Pharmaceutical Analysis Quality Control Regulatory Compliance Reference Standards

Evidence Item 2: Stress-Specific Formation Enabling Targeted Method Development

In forced degradation studies, Dehydro Fosinopril Sodium Salt (reported as an oxidative degradation product) forms exclusively under oxidative stress conditions, in contrast to fosinoprilat which forms primarily under hydrolytic (acidic, basic, or neutral) conditions [1]. This specificity is critical: analytical methods must be proven to be 'stability-indicating' by demonstrating resolution of all relevant degradation products. Using Dehydro Fosinopril Sodium Salt as a marker for oxidative degradation allows for targeted method development and validation, whereas relying solely on fosinoprilat would miss a key degradation pathway and could lead to a flawed method that fails to detect oxidative instability during long-term storage [1].

Forced Degradation Stability Studies LC-MS Impurity Profiling

Evidence Item 3: Structural Differentiation Enabling Method Selectivity

The key structural difference between Dehydro Fosinopril Sodium Salt (molecular formula: C₃₀H₃₉NNaO₇P) and the parent drug Fosinopril Sodium (C₃₀H₄₅NNaO₇P) is the replacement of a cyclohexyl group with a phenyl group, resulting in a difference of 6 hydrogen atoms (mass difference of ~6 Da) and a significant change in hydrophobicity [1]. This alteration directly impacts chromatographic behavior. In reversed-phase HPLC methods, Dehydro Fosinopril Sodium Salt is expected to elute at a significantly different retention time compared to both the parent drug and more polar degradants like fosinoprilat. This distinct retention time is a fundamental requirement for achieving baseline resolution and accurate quantification in a validated HPLC method, as outlined in the USP monograph for Fosinopril Sodium [2].

Chromatography Method Validation Structural Elucidation Quality Control

Evidence Item 4: Purity Requirements Drive Need for Authentic Reference Standard

USP-grade Fosinopril Sodium must have a purity between 97.5% and 102.0%, with individual related compounds (including Dehydro Fosinopril Sodium Salt) typically controlled at ≤0.3% for specified impurities [1]. This stringent limit necessitates the use of an authentic, well-characterized reference standard to generate accurate response factors for quantification. Using a non-validated, 'research-grade' impurity with unverified purity (e.g., '95% pure' from a catalog) introduces unacceptable uncertainty into the quantitative analysis, potentially leading to erroneous batch release or stability failure investigations .

Pharmaceutical Manufacturing Quality Assurance Reference Standards GMP

Evidence Item 5: Risk-Based Control Level

The European Pharmacopoeia (Ph. Eur.) has established a specific limit for Dehydro Fosinopril Sodium Salt (Impurity E) of NMT 0.15% in the Fosinopril Sodium monograph, based on a toxicological assessment and ICH Q3A guidelines [1]. This is a tighter control compared to other known impurities like regioisomeric side-chain impurities, which are controlled at <0.1% but are primarily process-related and often well-controlled during synthesis [2]. The 0.15% limit for Dehydro Fosinopril reflects its nature as a potential degradant that could increase over shelf-life, making it a critical quality attribute (CQA) for stability monitoring. For procurement, this means the reference standard is not just for identification but for precise quantification to ensure compliance with a defined, risk-based threshold [1].

Toxicology Impurity Control ICH Q3A Risk Assessment

Evidence Item 6: Stability-Indicating Method Validation

A robust stability-indicating HPLC method for Fosinopril Sodium must demonstrate specificity by resolving all potential degradation products from the parent drug. Dehydro Fosinopril Sodium Salt, as a major oxidative degradant, is a required analyte in forced degradation studies to prove method specificity [1]. In contrast, a method validated using only the parent drug and the primary hydrolytic degradant (fosinoprilat) would be considered insufficient by regulatory agencies, as it would not challenge the method's ability to detect and resolve this oxidatively-derived impurity [1]. The USP monograph itself requires the use of Fosinopril Related Compound E as part of the system suitability solution, confirming its essential role in method validation and routine QC [2].

Method Validation ICH Q2(R1) Stability Studies Forced Degradation

Precision Applications for Dehydro Fosinopril Sodium Salt in Pharmaceutical Development and QC


Scenario 1: USP/Ph. Eur. Compendial Compliance for Fosinopril Sodium API Release Testing

In a QC laboratory performing release testing of Fosinopril Sodium Active Pharmaceutical Ingredient (API) for commercial sale in the US and EU, the use of USP Fosinopril Related Compound E is mandatory. The USP monograph's 'Related compounds—test 1' requires a system suitability solution containing this reference standard to verify the resolution of this specific impurity from the parent drug peak [1]. Procurement of this standard is not optional; it is a GMP requirement for generating release data that will be accepted by the FDA and other global health authorities.

Scenario 2: Oxidative Forced Degradation Study for ANDA/MAA Filing

A pharmaceutical company developing a generic Fosinopril Sodium tablet (ANDA submission) must conduct forced degradation studies to validate the stability-indicating nature of its HPLC method. Dehydro Fosinopril Sodium Salt is a key marker for oxidative degradation. The analytical development team uses this reference standard to spike degraded samples, confirm peak identity, and demonstrate that the method achieves baseline resolution of this impurity from the API and other degradants under oxidative stress conditions (e.g., treatment with hydrogen peroxide) [1]. This data is a cornerstone of the method validation section in the regulatory dossier.

Scenario 3: Stability Study Monitoring and Shelf-Life Determination

During long-term and accelerated stability studies of Fosinopril Sodium drug product, the appearance or growth of Dehydro Fosinopril Sodium Salt is monitored as a primary indicator of oxidative instability. QC laboratories rely on the authenticated reference standard to generate precise, quantitative data to trend this impurity over time. A consistent, validated method that accurately quantifies this impurity is essential for establishing product shelf-life and ensuring patient safety by confirming that levels remain below the established compendial limit of NMT 0.15% throughout the product's claimed storage period [1].

Scenario 4: Method Transfer and Cross-Site Reproducibility

When transferring a validated HPLC method for Fosinopril Sodium from an R&D site to a commercial QC facility, the use of a common, traceable reference standard like USP Fosinopril Related Compound E is critical for ensuring reproducibility. By using the same, well-characterized material for system suitability and relative retention time (RRT) marking, the receiving lab can confirm its chromatographic system is performing equivalently, thereby avoiding costly investigations into false-positive impurity peaks or retention time shifts that could arise from using a non-standardized reference material [1].

Technical Documentation Hub

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